molecular formula C20H26N2O4S B3467361 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B3467361
M. Wt: 390.5 g/mol
InChI Key: KEWKSJRLEPKFJS-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzyl chloride and 4-methoxybenzenesulfonyl chloride.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between piperazine and 4-ethoxybenzyl chloride to form 1-(4-ethoxybenzyl)piperazine.

    Sulfonylation: The second step involves the sulfonylation of 1-(4-ethoxybenzyl)piperazine with 4-methoxybenzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-(4-ethoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
  • 1-(4-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Uniqueness

1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-3-26-19-6-4-17(5-7-19)16-21-12-14-22(15-13-21)27(23,24)20-10-8-18(25-2)9-11-20/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWKSJRLEPKFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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